5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline . This intermediate can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound can also interfere with nucleic acid synthesis, making it a potential candidate for antiviral and antibacterial therapies .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: A simpler fluorinated quinoline with similar properties but less biological activity.
6-Fluoroquinoline: Another fluorinated quinoline with different substitution patterns and biological activities.
8-Fluoroquinoline: Known for its use in the synthesis of more complex fluorinated compounds.
Uniqueness
5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is unique due to its dual fluorination at the 5 and 8 positions, which enhances its biological activity and chemical stability compared to other fluorinated quinolines . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPPOUNRNUMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595680 | |
Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223690-44-6 | |
Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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